3-(Octane-3-sulfinyl)octane
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Overview
Description
3-(Octane-3-sulfinyl)octane is an organic compound characterized by the presence of a sulfinyl group attached to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octane-3-sulfinyl)octane typically involves the introduction of a sulfinyl group into an octane chain. One common method is the oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the sulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Octane-3-sulfinyl)octane undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfone.
Reduction: The sulfinyl group can be reduced back to a sulfide.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted sulfinyl compounds.
Scientific Research Applications
3-(Octane-3-sulfinyl)octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Octane-3-sulfinyl)octane involves its interaction with molecular targets through the sulfinyl group. This group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The pathways involved may include redox reactions and the formation of sulfinyl adducts with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Octane-3-sulfonyl)octane: Contains a sulfonyl group instead of a sulfinyl group.
3-(Octane-3-thio)octane: Contains a thiol group instead of a sulfinyl group.
3-(Octane-3-oxy)octane: Contains an ether group instead of a sulfinyl group.
Uniqueness
3-(Octane-3-sulfinyl)octane is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The sulfinyl group can undergo reversible redox reactions, making it a versatile functional group in organic synthesis and medicinal chemistry.
Properties
CAS No. |
160009-08-5 |
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Molecular Formula |
C16H34OS |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
3-octan-3-ylsulfinyloctane |
InChI |
InChI=1S/C16H34OS/c1-5-9-11-13-15(7-3)18(17)16(8-4)14-12-10-6-2/h15-16H,5-14H2,1-4H3 |
InChI Key |
XVTLLXRMVKMYMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)S(=O)C(CC)CCCCC |
Origin of Product |
United States |
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